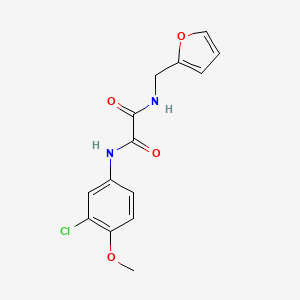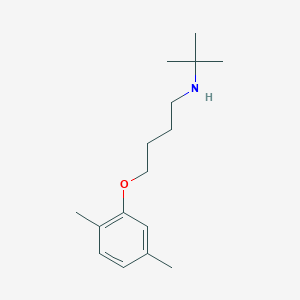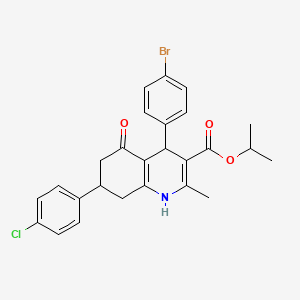
N'-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a unique combination of a chlorinated methoxyphenyl group and a furan-2-ylmethyl group, which may impart distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with furan-2-carboxaldehyde, followed by the formation of the oxamide linkage. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques (e.g., recrystallization, chromatography) are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)carbamate
- N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)urea
- N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)thiourea
Uniqueness
N’-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide is unique due to its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds. Its oxamide linkage, in particular, may offer advantages in terms of stability and interaction with biological targets.
Propiedades
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-20-12-5-4-9(7-11(12)15)17-14(19)13(18)16-8-10-3-2-6-21-10/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKZTHREKGIZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)
![[(3S,4S)-3-hydroxy-4-[methyl-[(3-pyrazol-1-ylphenyl)methyl]amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5106367.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
![ethyl [(5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)

![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B5106412.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)diazen-1-yl]-1H-pyrazol-3-one](/img/structure/B5106423.png)
![2-benzoyl-6-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5106446.png)
![3-{[(FURAN-2-YL)METHYL]AMINO}-1-PHENYLPYRROLIDINE-2,5-DIONE](/img/structure/B5106458.png)

